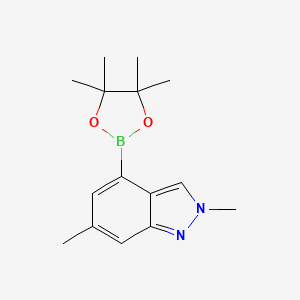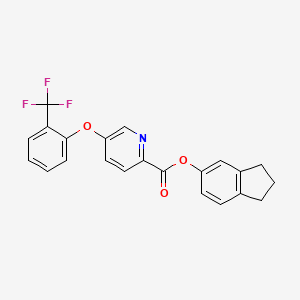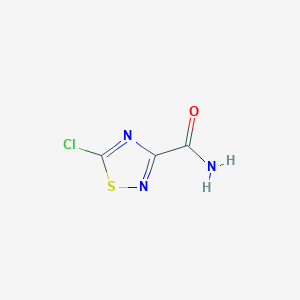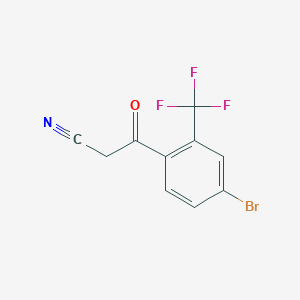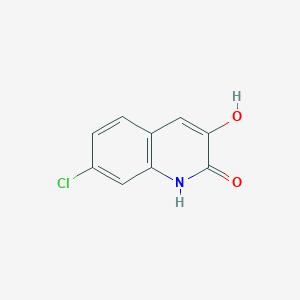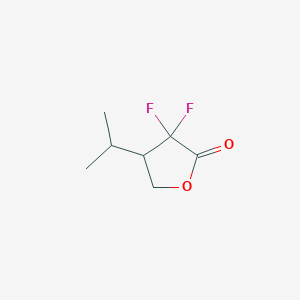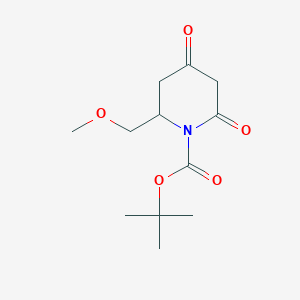
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The tert-butyl group and the methoxymethyl group are attached to the piperidine ring, along with two oxo groups and a carboxylate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves multiple steps, typically starting from readily available starting materials. One common synthetic route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the methoxymethyl group. The oxo groups are then introduced through oxidation reactions, and the carboxylate group is added in the final step. The reaction conditions often involve the use of protecting groups, oxidizing agents, and specific catalysts to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The carboxylate group can undergo hydrolysis to form the corresponding carboxylic acid
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
tert-Butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4,6-dioxopiperidine-1-carboxylate:
Methoxymethyl 4,6-dioxopiperidine-1-carboxylate: Lacks the tert-butyl group, leading to differences in stability and reactivity.
tert-Butyl 2-(hydroxymethyl)-4,6-dioxopiperidine-1-carboxylate: The hydroxymethyl group provides different chemical properties compared to the methoxymethyl group
Propiedades
Fórmula molecular |
C12H19NO5 |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
tert-butyl 2-(methoxymethyl)-4,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(7-17-4)5-9(14)6-10(13)15/h8H,5-7H2,1-4H3 |
Clave InChI |
PKDIELHPABZYNG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC(=O)CC1=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


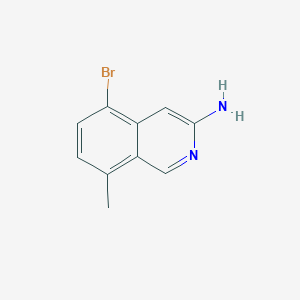
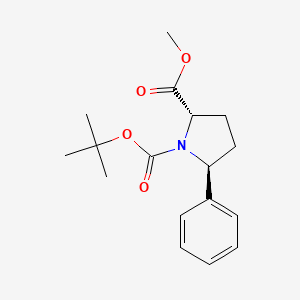

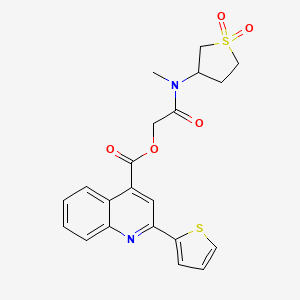
![2-(Difluoromethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861971.png)

